molecular formula C17H17NO3 B13986138 4-[4-(3-Oxobutyl)phenoxy]benzamide CAS No. 189120-05-6

4-[4-(3-Oxobutyl)phenoxy]benzamide

Cat. No.: B13986138
CAS No.: 189120-05-6
M. Wt: 283.32 g/mol
InChI Key: ZVOPALGIWSHEEU-UHFFFAOYSA-N
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Description

4-[4-(3-Oxobutyl)phenoxy]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a phenoxybenzene structure with an oxobutyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Oxobutyl)phenoxy]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with certain functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient production methods.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Oxobutyl)phenoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenoxy and benzamide groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-[4-(3-Oxobutyl)phenoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzamide derivatives have been shown to exhibit anti-inflammatory and analgesic activities by inhibiting specific enzymes involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Oxobutyl)phenoxy]benzamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its oxobutyl substituent and phenoxybenzene structure make it a versatile compound for various applications, distinguishing it from other benzamide derivatives.

Properties

CAS No.

189120-05-6

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-[4-(3-oxobutyl)phenoxy]benzamide

InChI

InChI=1S/C17H17NO3/c1-12(19)2-3-13-4-8-15(9-5-13)21-16-10-6-14(7-11-16)17(18)20/h4-11H,2-3H2,1H3,(H2,18,20)

InChI Key

ZVOPALGIWSHEEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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